2-(Pyridin-2-ylmethyl)azepane
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of a pyridine derivative and an azepane precursor. Various synthetic routes have been explored, including base-promoted reactions and transition metal-free methods . Researchers have developed efficient and environmentally benign approaches to access this compound, allowing for the preparation of libraries of novel heterocyclic compounds .
6.
Physical And Chemical Properties Analysis
8.
Scientific Research Applications
Anti-Fibrosis Drug Development
2-(Pyridin-2-ylmethyl)azepane: derivatives have shown promise in the development of anti-fibrotic drugs. These compounds have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of fibrosis. Some derivatives exhibited better anti-fibrotic activities than existing drugs, indicating potential for further drug development .
Synthesis of Aromatic Ketones
The compound serves as a precursor in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanone motifs, which are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis method has been developed using 2-(Pyridin-2-ylmethyl)azepane to produce these ketones through direct Csp3-H oxidation with water under mild conditions .
Medicinal Chemistry
In medicinal chemistry, 2-(Pyridin-2-ylmethyl)azepane is utilized to construct libraries of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Organic Synthesis
This compound is also used in organic synthesis to create diverse types of heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the creation of compounds with potential applications in various fields of chemistry and biology .
Future Directions
- Drug Development : Consider its potential as a novel anti-fibrotic agent based on its inhibitory effects on collagen expression .
: Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226
properties
IUPAC Name |
2-(pyridin-2-ylmethyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMACVRBAKZRSSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398253 |
Source
|
Record name | 2-(pyridin-2-ylmethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
527674-23-3 |
Source
|
Record name | 2-(pyridin-2-ylmethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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